![molecular formula C9H8BrNO6 B1282842 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid CAS No. 98527-25-4](/img/structure/B1282842.png)
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
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Description
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, also known as 3-BDBN, is an organic compound that has been widely studied in recent years due to its numerous applications in scientific research. 3-BDBN is an aromatic nitro compound with a bromine atom at the 3-position of the benzene ring. It is a colorless solid and is soluble in most organic solvents. 3-BDBN has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Reactivity
Research in the field of organic synthesis and reactivity has led to the development of methods and reactions for various bromo-nitrobenzoic acid derivatives. For example, studies have shown that bromo-nitrobenzoic acid compounds can undergo specific reactions that are useful in synthetic chemistry. The reactivity of such compounds with nucleophiles has been explored, revealing mechanisms that could be utilized in the synthesis of novel organic molecules (Cosimelli et al., 2001).
Crystal Engineering
In crystal engineering, the interactions and properties of bromo-nitro compounds have been studied to design and understand the crystal structures. This research is fundamental for developing materials with specific physical and chemical properties. For instance, the investigation into molecular tapes mediated by hydrogen and halogen bonds in complexes of nitrobenzoic acid derivatives has provided valuable insights into crystal design (Saha et al., 2005).
Anticonvulsant Activities
The anticonvulsant activities of metal complexes with nitro-hydroxybenzoic acid have been studied, highlighting the potential of these compounds in medicinal chemistry. Such studies aim to synthesize and understand the structure-activity relationships of these complexes, contributing to the development of new therapeutic agents (D'angelo et al., 2008).
properties
IUPAC Name |
3-bromo-2,6-dimethoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPBSHBWDJWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543374 |
Source
|
Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |
CAS RN |
98527-25-4 |
Source
|
Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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